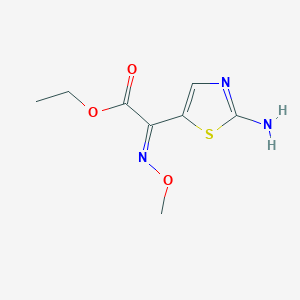![molecular formula C26H22ClN3O3 B290121 Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate, also known as CP-122,288, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazine derivatives, which have been shown to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate is not fully understood. However, it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the processing of pain signals in the central nervous system. By blocking the activity of the NMDA receptor, Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate may reduce the transmission of pain signals and produce analgesic effects.
Biochemical and Physiological Effects:
Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate has been shown to produce a range of biochemical and physiological effects. In animal models, it has been shown to reduce pain sensitivity and inflammation. It has also been shown to have anxiolytic and antidepressant effects, suggesting that it may have potential as a treatment for psychiatric disorders. Furthermore, Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Advantages and Limitations for Lab Experiments
One advantage of Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate is that it has been extensively studied and its pharmacological properties are well understood. This makes it a useful tool for investigating the mechanisms underlying pain, inflammation, and other physiological processes. However, one limitation of Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate is that it has not yet been approved for clinical use, which limits its potential applications in human research.
Future Directions
There are several areas of future research that could be explored with Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate. One potential direction is to investigate its potential as a treatment for various psychiatric disorders, such as depression and anxiety. Another direction is to explore its anti-inflammatory and anti-tumor properties in more detail, with the goal of developing new treatments for inflammatory and cancerous conditions. Furthermore, future research could focus on developing new derivatives of Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate with improved pharmacological properties, such as increased potency and selectivity for specific receptors.
Synthesis Methods
The synthesis of Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate involves the reaction of 3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydropyrazine-2-carboxylic acid with methyl 4-bromobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final product, methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate.
Scientific Research Applications
Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic properties in animal models of pain. In addition, Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate has been investigated for its potential as a treatment for depression, anxiety, and other psychiatric disorders. Furthermore, Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various inflammatory and cancerous conditions.
properties
Molecular Formula |
C26H22ClN3O3 |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
methyl 4-[3-chloro-6-oxo-1-phenyl-5-[[(1S)-1-phenylethyl]amino]pyrazin-2-yl]benzoate |
InChI |
InChI=1S/C26H22ClN3O3/c1-17(18-9-5-3-6-10-18)28-24-25(31)30(21-11-7-4-8-12-21)22(23(27)29-24)19-13-15-20(16-14-19)26(32)33-2/h3-17H,1-2H3,(H,28,29)/t17-/m0/s1 |
InChI Key |
WQCPVYAVQYESEK-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)Cl |
SMILES |
CC(C1=CC=CC=C1)NC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)

![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)
![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)




methanone](/img/structure/B290063.png)